(3-ethylpyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
(3-ethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol. This compound is used in the synthesis of various drugs and substances.
Preparation Methods
The synthesis of (3-ethylpyrrolidin-3-yl)methanol hydrochloride involves several steps. One common method includes the reaction of 3-ethylpyrrolidine with formaldehyde, followed by reduction with a suitable reducing agent to yield (3-ethylpyrrolidin-3-yl)methanol. The final step involves the conversion of this intermediate to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
(3-ethylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
(3-ethylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical drugs and as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of (3-ethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
(3-ethylpyrrolidin-3-yl)methanol hydrochloride can be compared with other similar compounds, such as:
- (3-methylpyrrolidin-3-yl)methanol hydrochloride
- (3-propylpyrrolidin-3-yl)methanol hydrochloride
- (3-butylpyrrolidin-3-yl)methanol hydrochloride These compounds share a similar pyrrolidine core structure but differ in the length of the alkyl chain attached to the nitrogen atom. The unique feature of this compound is the presence of an ethyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
2703779-46-6 |
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Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(6-9)3-4-8-5-7;/h8-9H,2-6H2,1H3;1H |
InChI Key |
VPGJKZIXEQOOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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